4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide
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Overview
Description
Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can be used to introduce a boronic acid group into a molecule, which can then react with various other functional groups .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of a suitable precursor with a boronic ester, such as pinacolborane . The exact details of the synthesis would depend on the structure of the precursor and the specific conditions used.Molecular Structure Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. The carbon atom is also bonded to four methyl groups .Chemical Reactions Analysis
In Suzuki-Miyaura cross-coupling reactions, the boronic acid group can react with a halide or pseudohalide group on another molecule, forming a new carbon-carbon bond .Scientific Research Applications
Borylation Reactions
- Application : The compound can serve as a boron source in borylation reactions. For instance, it participates in the borylation of benzylic C-H bonds of alkylbenzenes, yielding pinacol benzyl boronate derivatives .
Hydroboration
- Application : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide can be used for hydroboration reactions, leading to the formation of boron-containing products. Transition metal catalysts facilitate this process .
Mechanism of Action
Safety and Hazards
Future Directions
The use of boronic acids and their derivatives in organic synthesis is a rapidly growing field, with potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials . Future research is likely to focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4S/c1-10(2)11(3,4)16-12(15-10)9-5-7-17(13,14)8-6-9/h5H,6-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDCUFWZWEIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1370535-33-3 |
Source
|
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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